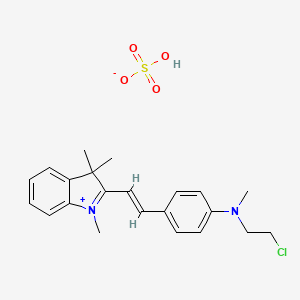
Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties
Vorbereitungsmethoden
The synthesis of imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing high yields of the target compound. . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of novel heterocyclic compounds . In biology, it is used to study the interactions between small molecules and biological targets, providing insights into enzyme inhibition and receptor binding . In medicine, derivatives of imidazo[1,2-a]pyridine-3-acetic acid have been investigated for their potential as therapeutic agents for treating conditions such as insomnia, cancer, and cardiovascular diseases . Industrial applications include its use in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound act as γ-aminobutyric acid (GABA) receptor agonists, which can produce sedative and hypnotic effects . Other derivatives may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- can be compared with other similar compounds, such as zolpidem and alpidem, which are also imidazo[1,2-a]pyridine derivatives . These compounds share similar biological activities but differ in their specific molecular structures and pharmacological profiles. For instance, zolpidem is widely used as a hypnotic agent for treating insomnia, while alpidem has been investigated for its anxiolytic properties . The unique structural features of imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
88571-03-3 |
|---|---|
Molekularformel |
C14H10ClN3O2 |
Molekulargewicht |
287.70 g/mol |
IUPAC-Name |
2-(6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C14H10ClN3O2/c15-9-4-5-12-17-14(10-3-1-2-6-16-10)11(7-13(19)20)18(12)8-9/h1-6,8H,7H2,(H,19,20) |
InChI-Schlüssel |
JDGMCXKHIJAVKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)








